(R)-2-(甲氧基甲基)吡咯烷

描述

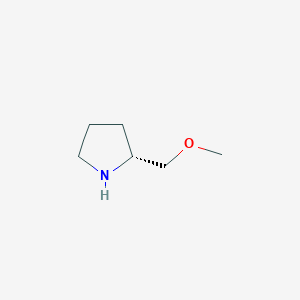

“®-2-(Methoxymethyl)pyrrolidine” is a chemical compound with the molecular formula C6H13NO . It is also known by other names such as O-Methyl-D-prolinol . The compound has a molecular weight of 115.17 g/mol .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including “®-2-(Methoxymethyl)pyrrolidine”, has been a topic of interest in medicinal chemistry . The synthetic strategies used can be broadly categorized into two types: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings, such as proline derivatives .

Molecular Structure Analysis

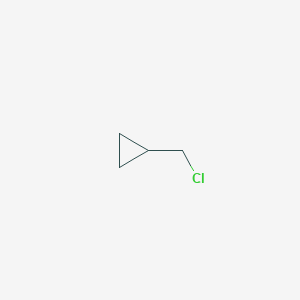

The molecular structure of “®-2-(Methoxymethyl)pyrrolidine” is characterized by a five-membered pyrrolidine ring . The compound has a computed monoisotopic mass of 115.099714038 g/mol . The InChI string representation of the compound is “InChI=1S/C6H13NO/c1-8-5-6-3-2-4-7-6/h6-7H,2-5H2,1H3/t6-/m1/s1” and the InChIKey is "CHPRFKYDQRKRRK-ZCFIWIBFSA-N" .

Physical And Chemical Properties Analysis

“®-2-(Methoxymethyl)pyrrolidine” has a computed XLogP3-AA value of 0.2, indicating its lipophilicity . It has one hydrogen bond donor count and two hydrogen bond acceptor counts . The compound also has two rotatable bonds .

科学研究应用

Pharmaceutical Research

In pharmaceutical research, ®-2-(Methoxymethyl)pyrrolidine can be used to study the dynamic behavior of pyrrolidine rings in drugs . Understanding the dynamics of these rings can be crucial for the development of new medications, as it can influence the drug’s stability, reactivity, and interaction with biological targets.

Material Science

The incorporation of chiral pyrrolidine structures into materials such as metal-organic frameworks (MOFs) and covalent-organic frameworks (COFs) can lead to novel properties. These materials have potential applications in gas storage, separation technologies, and catalysis .

安全和危害

“®-2-(Methoxymethyl)pyrrolidine” is classified as a flammable liquid and vapor . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding contact with skin, eyes, or clothing, ensuring adequate ventilation, and keeping away from open flames, hot surfaces, and sources of ignition .

未来方向

Pyrrolidine and its derivatives, including “®-2-(Methoxymethyl)pyrrolidine”, continue to be of great interest in drug discovery due to their versatility and wide range of biological activities . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .

属性

IUPAC Name |

(2R)-2-(methoxymethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-8-5-6-3-2-4-7-6/h6-7H,2-5H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHPRFKYDQRKRRK-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@H]1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-(Methoxymethyl)pyrrolidine | |

CAS RN |

84025-81-0 | |

| Record name | (2R)-2-(Methoxymethyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of (R)-2-(Methoxymethyl)pyrrolidine in organic synthesis?

A1: (R)-2-(Methoxymethyl)pyrrolidine serves as a valuable chiral starting material for the synthesis of various chiral ligands. These ligands, particularly aminophosphines, are crucial in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions [, , ]. AAA reactions are powerful tools for creating carbon-carbon bonds enantioselectively, meaning one specific mirror image of the product is formed preferentially. This is essential in pharmaceutical synthesis, as different enantiomers of a drug can have vastly different biological activities.

Q2: How is (R)-2-(Methoxymethyl)pyrrolidine incorporated into chiral ligands?

A2: Researchers have successfully synthesized a series of chiral aminophosphine ligands featuring an N,N-disubstituted 2-diphenylphosphinoaniline backbone. These ligands are readily prepared starting from (R)-2-(Methoxymethyl)pyrrolidine [, ]. The (R)-2-(Methoxymethyl)pyrrolidine moiety introduces chirality into the ligand structure, ultimately influencing the enantioselectivity of the palladium catalyst.

Q3: Can you provide an example of a specific reaction where (R)-2-(Methoxymethyl)pyrrolidine-derived ligands have been successfully employed?

A3: These chiral ligands, complexed with palladium, have shown promising results in the asymmetric allylic alkylation of 1,3-diphenyl-2-propenyl acetate with a dimethyl malonate-BSA-LiOAc system [, , ]. The reactions proceeded with good yields and enantioselectivities, highlighting the potential of these ligands in asymmetric synthesis.

Q4: Are there any modifications made to (R)-2-(Methoxymethyl)pyrrolidine itself to further enhance its utility?

A4: Researchers have successfully synthesized a chiral fluorous aminophosphine ligand by modifying (R)-2-(Methoxymethyl)pyrrolidine with two fluorous ponytails [, ]. Fluorous chemistry allows for easy separation of the catalyst from the reaction mixture, enabling catalyst recovery and reuse. This modification demonstrates the potential for tailoring the properties of (R)-2-(Methoxymethyl)pyrrolidine-derived ligands for specific applications.

Q5: What future research directions are anticipated in this area?

A5: Further research may explore the development of novel (R)-2-(Methoxymethyl)pyrrolidine-derived ligands with improved catalytic activity, enantioselectivity, and broader substrate scope in asymmetric reactions. Exploring alternative metals and reaction conditions could further expand the applications of this valuable chiral building block in organic synthesis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(5-Formyl-2-hydroxyphenyl)-(4-hydroxyphenyl)methyl]-4-hydroxybenzaldehyde](/img/structure/B127522.png)